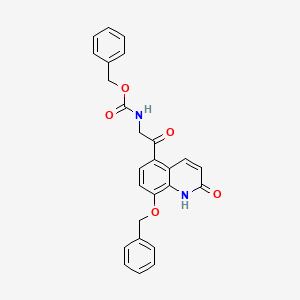
Benzyl (2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-oxoethyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a quinoline moiety, a benzyloxy group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-oxoethyl)carbamate typically involves multiple stepsThe final step involves the formation of the carbamate ester through a reaction with benzyl chloroformate and ammonia .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Benzyl (2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-oxoethyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl (2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate ester with similar protective group properties.
Benzyl (2-oxopropyl)carbamate: Another carbamate derivative with different substituents, used in various chemical reactions.
Uniqueness
Benzyl (2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-oxoethyl)carbamate is unique due to its complex structure, which combines a quinoline moiety with a benzyloxy group and a carbamate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler carbamate derivatives .
Properties
Molecular Formula |
C26H22N2O5 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
benzyl N-[2-oxo-2-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C26H22N2O5/c29-22(15-27-26(31)33-17-19-9-5-2-6-10-19)20-11-13-23(25-21(20)12-14-24(30)28-25)32-16-18-7-3-1-4-8-18/h1-14H,15-17H2,(H,27,31)(H,28,30) |
InChI Key |
QBUCBPNPTIQRCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CNC(=O)OCC4=CC=CC=C4)C=CC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide](/img/structure/B11829989.png)
![(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829992.png)

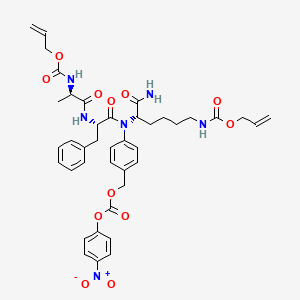
![2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B11830003.png)
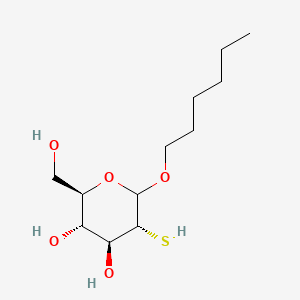
![tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11830012.png)
![1-[(4'aR,7'aR)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanamine](/img/structure/B11830020.png)
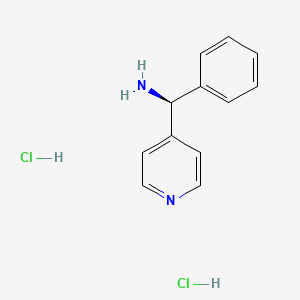
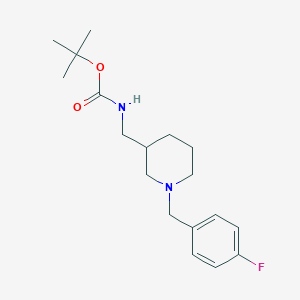

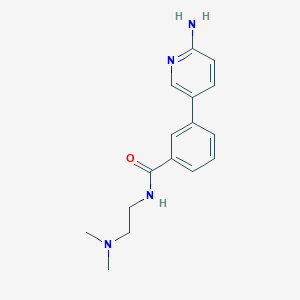
![Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11830062.png)
